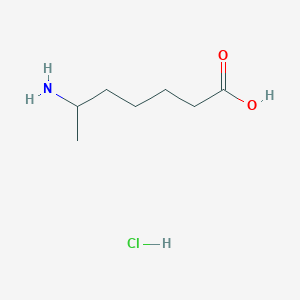

6-Aminoheptanoic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Aminoheptanoic acid hydrochloride is a lysine analog . It promotes rapid dissociation of plasmin, thereby inhibiting the activation of plasminogen and subsequent fibrinolysis . It is reported to inhibit plasminogen binding to activated platelets . It also plays a significant role in the chemical synthesis of modified peptides and in the polyamide synthetic fibers (nylon) industry .

Synthesis Analysis

The synthesis of this compound is still based on the methods of the 1960s . The methods consist in the hydrolysis of ε-caprolactam under acidic or basic conditions, and then purification with ion exchange resins . The acid is obtained in the form of a salt . Sattler et al. used six isolated enzymes to biosynthesize aminohexanoic acid from cyclohexanol .Molecular Structure Analysis

6-Aminoheptanoic acid is an ω-amino acid with a hydrophobic, flexible structure . This synthetic lysine derivative, without an α-amino group, plays a significant role in the chemical synthesis of modified peptides and various biologically active structures .Chemical Reactions Analysis

6-Aminoheptanoic acid is mainly used clinically as an antifibrinolytic drug . It plays a significant role in the chemical synthesis of modified peptides and in the polyamide synthetic fibers (nylon) industry . It is also often used as a linker in various biologically active structures .Physical And Chemical Properties Analysis

6-Aminoheptanoic acid has a molecular formula of C7H15NO2 . It has an average mass of 145.199 Da and a monoisotopic mass of 145.110275 Da .科学的研究の応用

Biodegradation of Synthetic Polymers

6-Aminoheptanoic acid hydrochloride plays a crucial role in the biodegradation of synthetic polymers, particularly nylon oligomers. Research by Negoro et al. (1994) outlines the enzymatic degradation pathway of nylon oligomers by specific bacteria strains. These bacteria utilize plasmid-encoded enzymes to degrade 6-aminohexanoate-oligomer, a compound structurally similar to 6-Aminoheptanoic acid, into environmentally benign substances. This process highlights the potential of utilizing microbial enzymes for the recycling of synthetic polymers and mitigating plastic pollution (Negoro et al., 1994).

Analytical Chemistry Applications

In analytical chemistry, this compound serves as a standard or reagent in various analytical methods, including chromatography and spectrophotometry, due to its defined chemical properties and stability. Jandera (2011) reviews the use of hydrophilic interaction chromatography (HILIC) for separating polar, weakly acidic, or basic samples, where this compound could potentially be used as a reference compound in method development and validation. This demonstrates its utility in enhancing the accuracy and reliability of analytical assays in research and quality control settings (Jandera, 2011).

Material Science and Corrosion Inhibition

The study of organic corrosion inhibitors for protecting metals in acidic solutions is another area where this compound could find application. Goyal et al. (2018) discuss the use of organic inhibitors with heteroatoms (O, S, N, P) in their structure to prevent metallic dissolution in acidic media. While not specifically focusing on this compound, this research underlines the broader category of compounds with similar functional groups that can serve as effective corrosion inhibitors, suggesting potential research directions for exploring its efficacy in this field (Goyal et al., 2018).

作用機序

Target of Action

6-Aminoheptanoic acid hydrochloride, also known as ε-aminocaproic acid, ε-Ahx, or 6-aminohexanoic acid, is a derivative and analogue of the amino acid lysine . It primarily targets proteolytic enzymes that bind to the lysine residue, such as plasmin . Plasmin is an enzyme responsible for fibrinolysis, the process of breaking down fibrin clots .

Mode of Action

This compound acts as an effective inhibitor for enzymes that bind to the lysine residue . It interacts with its targets by binding to the lysine binding sites of plasmin, thereby inhibiting the enzyme’s ability to bind to fibrin and preventing fibrinolysis .

Biochemical Pathways

The compound affects the fibrinolytic pathway, which is responsible for the breakdown of blood clots . By inhibiting plasmin, this compound prevents the degradation of fibrin, thereby reducing fibrinolysis and promoting blood clot stability .

Result of Action

The primary molecular effect of this compound’s action is the inhibition of fibrinolysis . This results in the stabilization of blood clots and can be beneficial in the treatment of certain bleeding disorders . On a cellular level, the compound’s action can lead to a decrease in bleeding and an increase in clot stability .

将来の方向性

There is a growing demand to develop sustainable synthetic routes that allow high substrate conversion and product yield, with reduced waste generation and energy consumption . The one-pot (bio)synthesis of 6-aminohexanoic acid from cyclohexane would offer a greener and more sustainable process route .

生化学分析

Biochemical Properties

6-Aminoheptanoic acid hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit proteolytic enzymes like plasmin, the enzyme responsible for fibrinolysis . This makes it an effective treatment for certain bleeding disorders .

Cellular Effects

The effects of this compound on cells are primarily related to its role as an inhibitor of proteolytic enzymes. By inhibiting plasmin, it can prevent fibrinolysis, a process that breaks down blood clots . This can influence cell function, particularly in relation to cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor for enzymes that bind to the lysine residue, such as plasmin . This can lead to changes in gene expression and enzyme activation or inhibition .

Metabolic Pathways

This compound is involved in the polymerization of Nylon-6, where it is formed by ring-opening hydrolysis of caprolactam

特性

IUPAC Name |

6-aminoheptanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-6(8)4-2-3-5-7(9)10;/h6H,2-5,8H2,1H3,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFEKDKLUJJQBAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854217-66-6 |

Source

|

| Record name | 6-aminoheptanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((3-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2795129.png)

![1-[1-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)azetidin-3-yl]pyrrolidine](/img/structure/B2795130.png)

![1-[(1-Naphthalen-1-ylsulfonylazetidin-3-yl)methyl]triazole](/img/structure/B2795133.png)

![6-{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}pyridine-2-carboxylic acid hydrochloride](/img/structure/B2795134.png)

![7-Phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2795148.png)